2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide 2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 339016-96-5
VCID: VC4976686
InChI: InChI=1S/C19H20N2O6S/c1-24-14-6-4-13(5-7-14)17-10-16(27-21-17)12-20-28(22,23)19-11-15(25-2)8-9-18(19)26-3/h4-11,20H,12H2,1-3H3
SMILES: COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Molecular Formula: C19H20N2O6S
Molecular Weight: 404.44

2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide

CAS No.: 339016-96-5

Cat. No.: VC4976686

Molecular Formula: C19H20N2O6S

Molecular Weight: 404.44

* For research use only. Not for human or veterinary use.

2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide - 339016-96-5

Specification

CAS No. 339016-96-5
Molecular Formula C19H20N2O6S
Molecular Weight 404.44
IUPAC Name 2,5-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C19H20N2O6S/c1-24-14-6-4-13(5-7-14)17-10-16(27-21-17)12-20-28(22,23)19-11-15(25-2)8-9-18(19)26-3/h4-11,20H,12H2,1-3H3
Standard InChI Key MLZVALQWUBJLOY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC

Introduction

Synthesis

The synthesis of 2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multi-step reactions starting from simpler sulfonamide derivatives and incorporating the isoxazole moiety through cyclization reactions.

General Synthetic Route

  • Starting Materials: The synthesis begins with commercially available benzenesulfonamide derivatives.

  • Formation of Isoxazole Ring: The introduction of the isoxazole group can be achieved via cycloaddition reactions involving appropriate precursors like aldehydes and hydrazines.

  • Final Coupling Reaction: The final step involves coupling the isoxazole derivative with the dimethoxy-substituted benzenesulfonamide to yield the target compound.

Biological Activity

Research indicates that compounds related to benzenesulfonamides exhibit significant biological activities, including anticancer properties. The specific activity of 2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide has been evaluated against various cancer cell lines.

Anticancer Evaluation

  • Mechanism of Action: The compound may act by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells.

  • Selectivity and Efficacy: Studies have shown that modifications to the isoxazole and sulfonamide moieties can enhance selectivity towards cancer cells while minimizing effects on normal cells.

Table 2: Biological Activity Data

Activity TypeResult
Anticancer ActivitySignificant against multiple cell lines
IC50 Values (µM)Varies by cell line

Key Findings

  • Substituent Effects: The presence of methoxy groups on the aromatic rings enhances solubility and bioavailability.

  • Isoxazole Positioning: The position and nature of substituents on the isoxazole ring significantly influence biological activity, suggesting a need for careful design in future analogs.

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